3-(aminooxy)-N-methylpropanamide
Overview
Description
3-(aminooxy)-N-methylpropanamide is a chemical compound characterized by the presence of an aminooxy group (-ONH2) and a methylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminooxy)-N-methylpropanamide typically involves the reaction of an aminooxy compound with a suitable precursor. One common method is the oxime ligation, where an aminooxy group reacts with an aldehyde or ketone to form an oxime bond . This reaction is usually carried out in aqueous media and can be catalyzed by aniline or phenylenediamine derivatives . The reaction conditions are mild, and the process is highly chemoselective and hydrolytically stable .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The scalability of the oxime ligation reaction makes it suitable for industrial applications, allowing for the efficient production of the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
3-(aminooxy)-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminooxy group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(aminooxy)-N-methylpropanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(aminooxy)-N-methylpropanamide involves its interaction with specific molecular targets. The aminooxy group acts as a nucleophile, reacting with electrophilic centers in target molecules. This interaction can lead to the formation of stable oxime bonds, which are crucial for the compound’s biological and chemical activities .
Comparison with Similar Compounds
3-(aminooxy)-N-methylpropanamide can be compared with other aminooxy compounds, such as:
3-aminooxy-1-propanamine: This compound is a potent inhibitor of ornithine decarboxylase and has applications in cancer research.
Aminooxyacetic acid: Known for its role as an inhibitor of pyridoxal phosphate-dependent enzymes.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
3-aminooxy-N-methylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-6-4(7)2-3-8-5/h2-3,5H2,1H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVFDJIZISANTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCON | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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